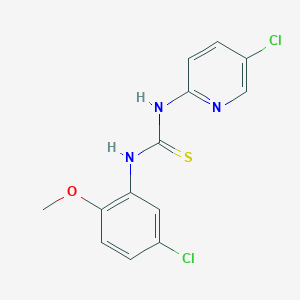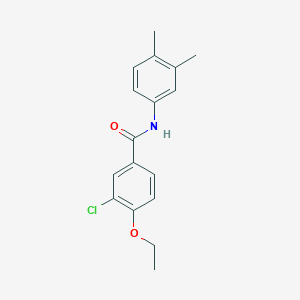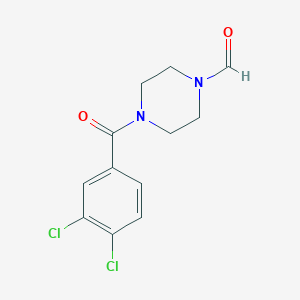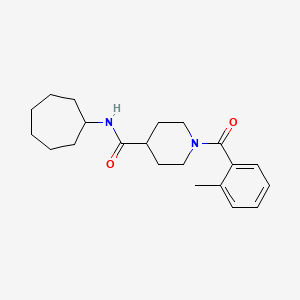
N-(2-chlorobenzyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-3,4-dimethylbenzamide, commonly known as CBDMB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CBDMB belongs to the class of benzamides and is known to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of CBDMB is not fully understood. However, studies have suggested that CBDMB exerts its biological activities by inhibiting various enzymes and signaling pathways. CBDMB has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. CBDMB has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune response.
Biochemical and Physiological Effects:
CBDMB has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that CBDMB can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses, and reduce inflammation. Additionally, CBDMB has been found to modulate the expression of various genes involved in the regulation of cell growth, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CBDMB for lab experiments is its potential therapeutic properties. CBDMB has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs. Additionally, CBDMB is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of CBDMB for lab experiments is the lack of information on its toxicity and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on CBDMB. One of the areas of interest is the development of CBDMB-based drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to understand the mechanism of action of CBDMB and its potential toxicity and pharmacokinetics. Furthermore, the development of novel synthetic methods for CBDMB and its analogs could lead to the discovery of new compounds with improved therapeutic properties.
Métodos De Síntesis
CBDMB can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-chlorobenzylamine. The product obtained is then treated with dimethylamine to yield CBDMB.
Aplicaciones Científicas De Investigación
CBDMB has been extensively studied for its potential therapeutic properties. Studies have shown that CBDMB exhibits anticancer, antiviral, and anti-inflammatory activities. CBDMB has been found to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. CBDMB has also been found to inhibit the replication of the human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, CBDMB has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11-7-8-13(9-12(11)2)16(19)18-10-14-5-3-4-6-15(14)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTCXUAAZZUFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B5765291.png)




![methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5765312.png)


![3-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5765345.png)


![2-pyridinecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5765388.png)

